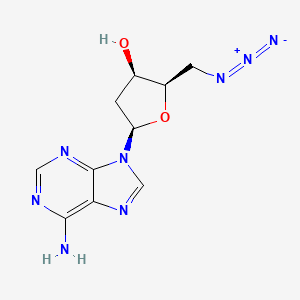
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of the azidomethyl group and the specific stereochemistry at the 2, 3, and 5 positions of the oxolane ring make this compound unique and potentially useful in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Glycosylation: The initial step involves the glycosylation of a protected ribose derivative with a purine base, such as adenine, to form a nucleoside intermediate.
Protection and Deprotection: The hydroxyl groups of the nucleoside intermediate are protected using suitable protecting groups, such as silyl or acyl groups, to prevent unwanted side reactions.
Azidation: The protected nucleoside is then subjected to azidation, where the azidomethyl group is introduced at the 2-position of the oxolane ring. This step typically involves the use of azidotrimethylsilane (TMSN3) or sodium azide (NaN3) in the presence of a suitable catalyst.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The azidomethyl group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the nucleoside.
Reduction: Amino derivatives of the nucleoside.
Substitution: Various substituted nucleoside derivatives depending on the nucleophile used.
科学研究应用
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and nucleoside analogs.
Biology: Studied for its potential role in inhibiting viral replication and as a probe for studying nucleic acid interactions.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The azidomethyl group can form covalent bonds with nucleophilic sites in enzymes or nucleic acids, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The compound may also interact with specific molecular targets and pathways involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: A similar nucleoside analog with a hydroxymethyl group instead of an azidomethyl group.
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(methyl)oxolan-3-ol: A nucleoside analog with a methyl group at the 2-position.
Uniqueness
The presence of the azidomethyl group in (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol makes it unique compared to other nucleoside analogs. This functional group can participate in specific chemical reactions and interactions that are not possible with other substituents, providing unique opportunities for scientific research and therapeutic applications.
属性
分子式 |
C10H12N8O2 |
|---|---|
分子量 |
276.26 g/mol |
IUPAC 名称 |
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(19)6(20-7)2-16-17-12/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6-,7-/m1/s1 |
InChI 键 |
GCTRYQSKALFXJD-FSDSQADBSA-N |
手性 SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CN=[N+]=[N-])O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CN=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


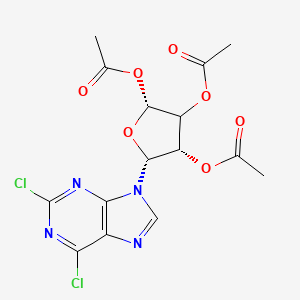
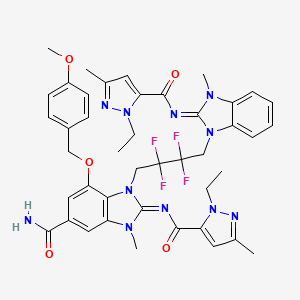

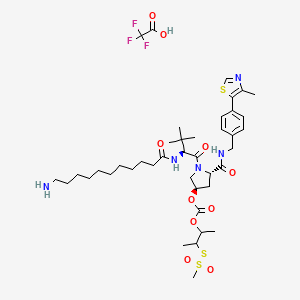
![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)
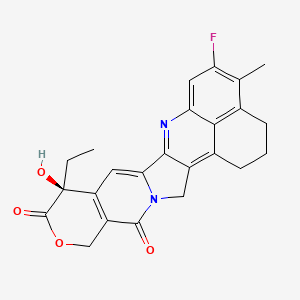

![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
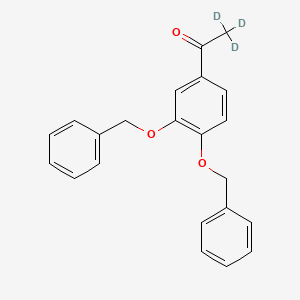
![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
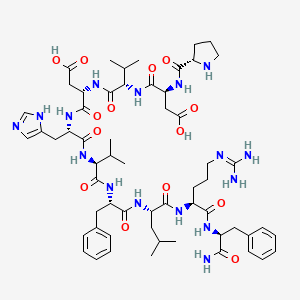
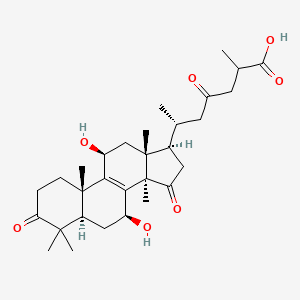
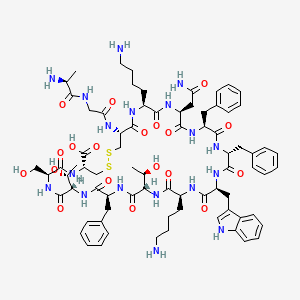
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
